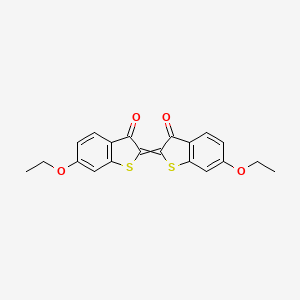
6-Ethoxy-2-(6-ethoxy-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethoxy-2-(6-ethoxy-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one is a useful research compound. Its molecular formula is C20H16O4S2 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Ethoxy-2-(6-ethoxy-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one, also known as C.I. Vat Orange 5, is a chemical compound with significant biological activity. This article explores its molecular characteristics, biological effects, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C20H16O4S2 |
| Molecular Weight | 384.469 g/mol |
| CAS Number | 3263-31-8 |
| Density | 1.408 g/cm³ |
| Boiling Point | 522.7 °C at 760 mmHg |
| Flash Point | 262.1 °C |
This compound is recognized for its unique structure, which contributes to its biological properties and applications in various fields, including dye chemistry and pharmacology.
Antioxidant Properties
Research has demonstrated that compounds similar to this compound exhibit antioxidant activities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders.
A study conducted by Nishida et al. (2008) indicated that derivatives of benzothiophene possess significant radical-scavenging abilities, suggesting potential therapeutic applications in oxidative stress-related conditions .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzothiophene derivatives. For instance, research published in the Journal of Medicinal Chemistry highlighted the effectiveness of such compounds against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Cytotoxic Effects
Cytotoxicity assays have been performed on various cancer cell lines to evaluate the effects of this compound. A notable study showed that this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, indicating its potential as an anticancer agent .
Case Study 1: Antioxidant Activity Assessment
In a controlled laboratory setting, researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, supporting its use as a natural antioxidant in food preservation and health supplements.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, highlighting its potential role in developing new antimicrobial agents .
Propiedades
Número CAS |
3263-31-8 |
|---|---|
Fórmula molecular |
C20H16O4S2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
(2E)-6-ethoxy-2-(6-ethoxy-3-oxo-1-benzothiophen-2-ylidene)-1-benzothiophen-3-one |
InChI |
InChI=1S/C20H16O4S2/c1-3-23-11-5-7-13-15(9-11)25-19(17(13)21)20-18(22)14-8-6-12(24-4-2)10-16(14)26-20/h5-10H,3-4H2,1-2H3/b20-19+ |
Clave InChI |
VMXWZRNWXZSSCE-FMQUCBEESA-N |
SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4)OCC)S2 |
SMILES isomérico |
CCOC1=CC2=C(C=C1)C(=O)/C(=C\3/C(=O)C4=C(S3)C=C(C=C4)OCC)/S2 |
SMILES canónico |
CCOC1=CC2=C(C=C1)C(=O)C(=C3C(=O)C4=C(S3)C=C(C=C4)OCC)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















